methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate: is a chemical compound characterized by its unique molecular structure, which includes a benzene ring, a methyl ester group, and a triazole ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate typically involves the reaction of 5-amino-4H-1,2,4-triazole-3-thiol with methyl 4-(bromomethyl)benzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are employed.
Substitution: Hydrolysis can be achieved using aqueous acid or base.
Major Products Formed:
Oxidation: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfonyl]methyl}benzoate (sulfoxide or sulfone derivatives).
Reduction: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)methyl]benzoate (amine derivatives).
Substitution: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid (carboxylic acid derivatives).
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the formation of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology: In biological research, methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate is used as a probe to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it valuable in drug discovery and development.
Medicine: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. Its derivatives are being explored for their therapeutic properties in treating infections and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism by which methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)methyl]benzoate: Similar structure but lacks the sulfur atom.
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)ethoxy]methyl}benzoate: Similar structure but with an ethoxy group instead of a sulfanyl group.
Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)chloromethyl]benzoate: Similar structure but with a chlorine atom instead of a sulfur atom.
Uniqueness: Methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This group enhances its ability to participate in specific chemical reactions and biological interactions.
Properties
IUPAC Name |
methyl 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-9(16)8-4-2-7(3-5-8)6-18-11-13-10(12)14-15-11/h2-5H,6H2,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPHGUUNAZVQNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.